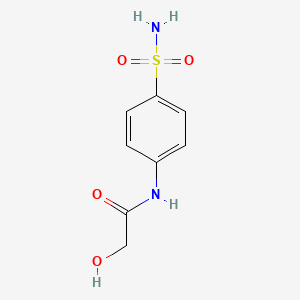
2-hydroxy-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(4-sulfamoylphenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a hydroxyl group, a sulfamoyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) . This method ensures the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly reagents, are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives. These products have significant applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
2-hydroxy-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives, such as:
- 2-chloro-N-(4-sulfamoylphenyl)acetamide
- N-(4-(2-hydroxy-phenylsulfamoyl)-phenyl)-acetamide
Uniqueness
2-hydroxy-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound in cancer research .
Propriétés
Numéro CAS |
34269-82-4 |
|---|---|
Formule moléculaire |
C8H10N2O4S |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
2-hydroxy-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H10N2O4S/c9-15(13,14)7-3-1-6(2-4-7)10-8(12)5-11/h1-4,11H,5H2,(H,10,12)(H2,9,13,14) |
Clé InChI |
JHILVDARYQLCQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CO)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


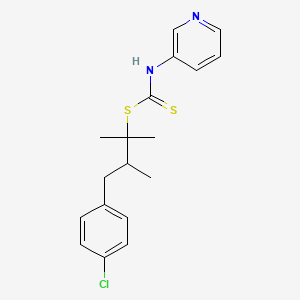
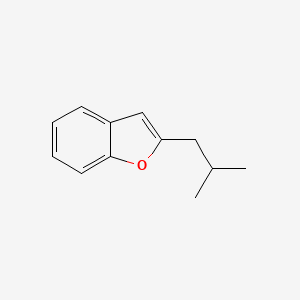

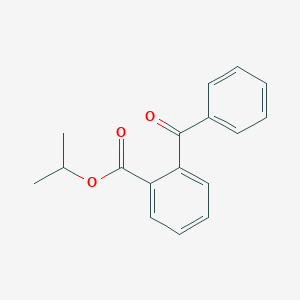
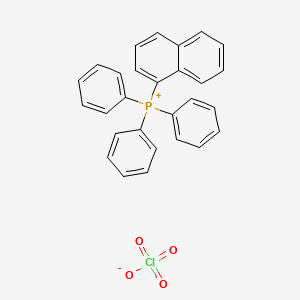
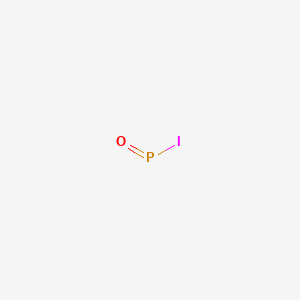
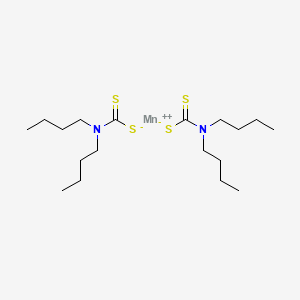

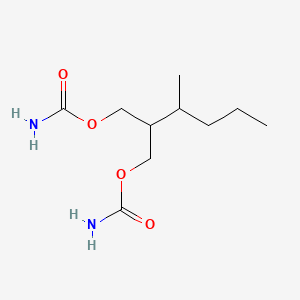
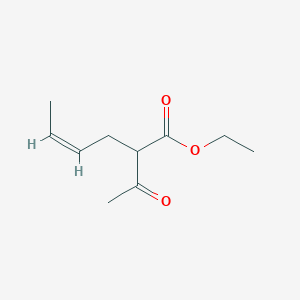

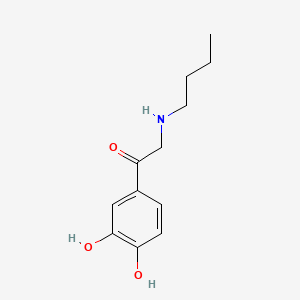
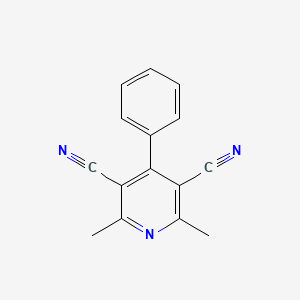
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)
